molecular formula C14H10ClN3O B2467209 N-(4-chlorophenyl)-1H-indazole-3-carboxamide CAS No. 23707-00-8

N-(4-chlorophenyl)-1H-indazole-3-carboxamide

Cat. No.: B2467209
CAS No.: 23707-00-8
M. Wt: 271.7
InChI Key: GUIORGRGVNLBKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-1H-indazole-3-carboxamide is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties

Scientific Research Applications

N-(4-chlorophenyl)-1H-indazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Safety and Hazards

Safety and hazards associated with similar compounds often involve skin and eye irritation, and respiratory issues . Proper safety measures should be taken when handling these compounds, including wearing protective equipment and working in a well-ventilated area .

Future Directions

Research into similar compounds often involves exploring their potential biological activities, such as anticancer and antimicrobial effects . Future directions could also involve the development of environmentally safe methods for their synthesis .

Mechanism of Action

Target of Action

N-(4-chlorophenyl)-1H-indazole-3-carboxamide is a complex organic compoundIt’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.

Mode of Action

It’s known that indole derivatives interact with their targets, leading to various biological activities . This interaction could potentially involve binding to the target receptor, leading to changes in the receptor’s activity and subsequent downstream effects.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that this compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

It’s known that the compound is a small molecule , which suggests that it could potentially have good bioavailability.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it’s possible that the compound could have various effects at the molecular and cellular level.

Action Environment

It’s known that environmental factors can influence the action of other organic compounds . These factors could potentially include temperature, pH, and the presence of other chemicals in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1H-indazole-3-carboxamide typically involves the reaction of 4-chlorobenzoic acid with hydrazine to form 4-chlorobenzohydrazideThe reaction conditions often involve the use of solvents such as methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1H-indazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-1H-indazole-3-carboxamide is unique due to its indazole core structure, which imparts distinct biological activities compared to other similar compounds.

Properties

IUPAC Name

N-(4-chlorophenyl)-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O/c15-9-5-7-10(8-6-9)16-14(19)13-11-3-1-2-4-12(11)17-18-13/h1-8H,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIORGRGVNLBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.